molecular formula C9H8ClN3 B1457051 2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 855343-76-9

2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1457051
CAS No.: 855343-76-9
M. Wt: 193.63 g/mol
InChI Key: YLPAMSMXYSFZTH-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazole-pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-3-yl)pyridine
  • 2-(4-methyl-1H-pyrazol-3-yl)pyridine
  • 2-(4-chloro-1H-pyrazol-3-yl)pyridine

Uniqueness

2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyrazole ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-6-8(10)9(13-12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPAMSMXYSFZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Preparation 2: A solution of 2-(5-methyl-1H-pyrazol-3-yl)pyridine (500 mg, 3.15 mmol) in acetonitrile (912 mL) was treated with N-chlorosuccinimide in 6 portions and the resulting mixture stirred at 70° C. for 14 h. The mixture was cooled and then concentrated in vacuo to yield a residue. The residue was partitioned between EtOAc (8 mL) and H2O (3 mL). The organic phase was washed with brine, dried (Na2SO4) and concentrated in vacuo to yield a residue. The residue was purified by flash chromatography on silica gel using 20-80% EtOAc in hexanes to give the title compound (300 mg, 53%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
912 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
2-(4-chloro-5-methyl-1H-pyrazol-3-yl)pyridine

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